3-Isothiocyanato-5-(trifluoromethyl)pyridine
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Overview
Description
3-Isothiocyanato-5-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C7H3F3N2S. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of the trifluoromethyl group and the isothiocyanate group in its structure makes it a compound of interest in various fields of scientific research and industrial applications .
Preparation Methods
The synthesis of 3-Isothiocyanato-5-(trifluoromethyl)pyridine typically involves the reaction of 5-amino-3-(trifluoromethyl)picolinonitrile with thiophosgene. This reaction is carried out under controlled conditions to ensure the formation of the desired product . The industrial production methods for this compound are similar, involving the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
3-Isothiocyanato-5-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the isothiocyanate group is replaced by other nucleophiles.
Addition Reactions: The compound can undergo addition reactions with various reagents, leading to the formation of new compounds.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common reagents used in these reactions include thiophosgene, nucleophiles, and oxidizing or reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-Isothiocyanato-5-(trifluoromethyl)pyridine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound is used in biochemical studies to investigate the interactions of isothiocyanate groups with biological molecules.
Industry: The compound is used in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-Isothiocyanato-5-(trifluoromethyl)pyridine involves its interaction with various molecular targets. The isothiocyanate group can form covalent bonds with nucleophilic sites in biological molecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways and processes .
Comparison with Similar Compounds
3-Isothiocyanato-5-(trifluoromethyl)pyridine can be compared with other similar compounds, such as:
5-Isothiocyanato-3-(trifluoromethyl)pyridine-2-carbonitrile: This compound has a similar structure but includes a nitrile group.
3-Chloro-2-isothiocyanato-5-(trifluoromethyl)pyridine: This compound has a chlorine atom in place of one of the hydrogen atoms in the pyridine ring.
The uniqueness of this compound lies in its specific combination of functional groups, which gives it distinct chemical properties and reactivity.
Properties
Molecular Formula |
C7H3F3N2S |
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Molecular Weight |
204.17 g/mol |
IUPAC Name |
3-isothiocyanato-5-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C7H3F3N2S/c8-7(9,10)5-1-6(12-4-13)3-11-2-5/h1-3H |
InChI Key |
RRBPWNHZIIWADW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1N=C=S)C(F)(F)F |
Origin of Product |
United States |
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